molecular formula C23H28BrClN8O2 B1192444 Cyp-IN-15

Cyp-IN-15

Cat. No. B1192444
M. Wt: 563.885
InChI Key: GCVUVAGLPBOBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp-IN-15 is a novel potent tri-vector cyclophilin inhibitor

Scientific Research Applications

CYP1B1 Inhibition and Cancer Research

Cyp-IN-15 has emerged as a promising compound in cancer research, particularly in the context of Cytochrome P450 1B1 (CYP1B1) inhibition. CYP1B1 is overexpressed in several solid tumors but is present only at low levels in healthy tissues. Its expression is associated with resistance to common chemotherapeutics. Studies have shown that inhibitors like Cyp-IN-15 can restore the efficacy of these drugs in model systems. The molecule 2,4-diarylthiazoles has been identified as a promising framework for the development of CYP1B1 inhibitors, with Cyp-IN-15 being a lead compound exhibiting picomolar CYP1B1 inhibition and remarkable selectivity against its relative, CYP1A1 (Hachey, Fenton, Heidary, & Glazer, 2022).

Cytochrome P450 (CYP) and Drug Metabolism

Cytochrome P450 enzymes, including CYP1B1, play a crucial role in drug metabolism. Variations in CYP encoding genes are responsible for inter-individual differences in drug metabolism, impacting therapeutic outcomes and adverse drug reactions. This includes the metabolism of over 80% of commercially available drugs (Seripa et al., 2010). The study and modulation of CYP1B1, possibly through compounds like Cyp-IN-15, are therefore significant in understanding and improving drug efficacy and safety.

CYP and Anticancer Drug Development

CYP enzymes are essential in the development of target-based anticancer drugs. They determine the half-life and pharmacological effects of many therapeutic drugs. Inhibitors like Cyp-IN-15 could potentially play a role in reducing adverse drug reactions and overcoming multiple-drug resistance in cancer treatment (Purnapatre, Khattar, & Saini, 2008). By targeting specific CYP enzymes, drugs can be developed with increased efficacy and reduced toxicity.

CYP Polymorphism and Clinical Impacts

The polymorphism of CYP enzymes, including CYP1B1, has significant clinical impacts. These polymorphisms can affect drug response, with certain variants leading to altered drug metabolism and potentially varying responses to treatment (Zhou, Liu, & Chowbay, 2009). Understanding how Cyp-IN-15 interacts with various CYP1B1 polymorphisms could provide insights into personalized medicine and more effective treatment strategies.

CYP Enzyme Kinetics and Clinical Relevance

The enzyme kinetics of CYP inhibitions, including those by compounds like Cyp-IN-15, are crucial for predicting potential clinical drug-drug interactions, a major concern in drug development. These studies are essential for early drug development, and understanding the kinetics can guide the safe and effective use of drugs (Zhang & Wong, 2005).

properties

Molecular Formula

C23H28BrClN8O2

Molecular Weight

563.885

IUPAC Name

1-[(4-Aminophenyl)methyl]-3-{2-[2-(2-bromophenyl)pyrrolidin-1-yl]-2-oxoethyl}-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]urea hydrochloride

InChI

InChI=1S/C23H27BrN8O2.ClH/c1-30-28-21(27-29-30)15-31(14-16-8-10-17(25)11-9-16)23(34)26-13-22(33)32-12-4-7-20(32)18-5-2-3-6-19(18)24;/h2-3,5-6,8-11,20H,4,7,12-15,25H2,1H3,(H,26,34);1H

InChI Key

GCVUVAGLPBOBIX-UHFFFAOYSA-N

SMILES

O=C(NCC(N1C(C2=CC=CC=C2Br)CCC1)=O)N(CC3=CC=C(N)C=C3)CC4=NN(C)N=N4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyp-IN-15;  Cyp IN 15;  CypIN15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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